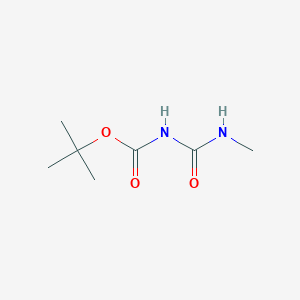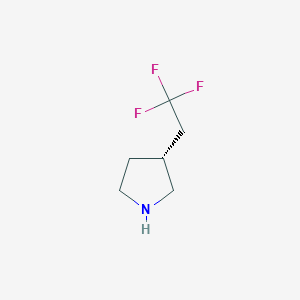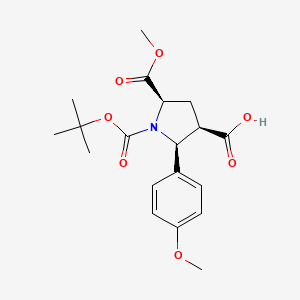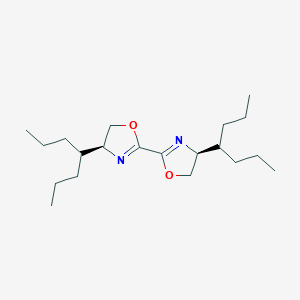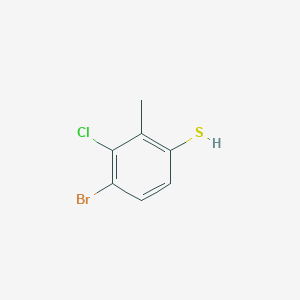
4-Bromo-3-chloro-2-methylbenzenethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The final step involves the introduction of the thiol group (-SH) through a nucleophilic substitution reaction using a suitable thiolating agent like thiourea followed by hydrolysis.
Industrial Production Methods: Industrial production of 4-Bromo-3-chloro-2-methylbenzenethiol often employs continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This method enhances yield and purity while minimizing by-products.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-2-methylbenzenethiol typically involves multi-step processes starting from simpler aromatic compounds. One common method is the electrophilic aromatic substitution, where a benzene derivative undergoes successive halogenation and thiolation.
-
Halogenation:
Bromination: Benzene is first brominated using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3) to introduce the bromine atom.
Chlorination: The brominated benzene is then chlorinated using chlorine (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) to introduce the chlorine atom.
化学反応の分析
Types of Reactions: 4-Bromo-3-chloro-2-methylbenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or disulfides using oxidizing agents like hydrogen peroxide (H2O2) or iodine (I2).
Reduction: The compound can be reduced to remove halogen atoms, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: H2O2, I2, or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium thiolate (NaS-) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products:
Oxidation: Sulfonic acids or disulfides.
Reduction: Dehalogenated benzene derivatives.
Substitution: Benzene derivatives with new functional groups replacing the halogens.
科学的研究の応用
4-Bromo-3-chloro-2-methylbenzenethiol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive thiol group.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 4-Bromo-3-chloro-2-methylbenzenethiol largely depends on its thiol group, which can form covalent bonds with various biomolecules. This reactivity allows it to:
Inhibit enzymes: by binding to active site cysteine residues.
Modify proteins: through thiol-disulfide exchange reactions.
Disrupt cellular processes: by altering redox states and signaling pathways.
類似化合物との比較
- 4-Bromo-2-chlorobenzenethiol
- 3-Bromo-4-chloro-2-methylbenzenethiol
- 4-Bromo-3-chlorobenzenethiol
Comparison: 4-Bromo-3-chloro-2-methylbenzenethiol is unique due to the specific positioning of its substituents, which influences its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different reactivity patterns in substitution and oxidation reactions, making it suitable for specific synthetic applications.
特性
分子式 |
C7H6BrClS |
|---|---|
分子量 |
237.55 g/mol |
IUPAC名 |
4-bromo-3-chloro-2-methylbenzenethiol |
InChI |
InChI=1S/C7H6BrClS/c1-4-6(10)3-2-5(8)7(4)9/h2-3,10H,1H3 |
InChIキー |
ZCQRFKLYECFOPS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1Cl)Br)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


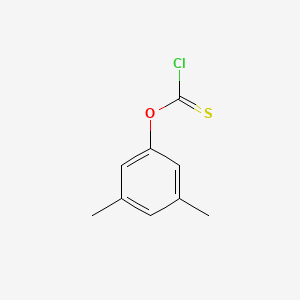

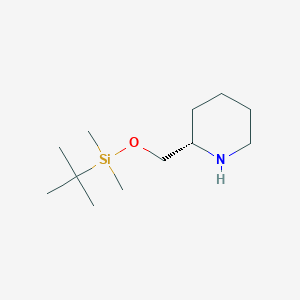

![N-(10-Aminodecyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate](/img/structure/B12844034.png)
![Ethyl 5-chloro-2,4-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12844037.png)
![4-Amino-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12844040.png)
